

Ocifisertib Fumarate for Acute Myeloid Leukemia Research: A Technical Guide

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Compound of Interest

Compound Name: Ocifisertib Fumarate

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Introduction

Ocifisertib (formerly CFI-400945) Fumarate is a first-in-class, orally bioavailable small molecule inhibitor of Polo-like kinase 4 (PLK4).^{[1][2]} It is currently under investigation as a potential therapeutic agent for acute myeloid leukemia (AML), a hematologic malignancy with a poor prognosis, particularly in patients with high-risk features like TP53 mutations.^{[2][3]} The U.S. Food and Drug Administration (FDA) has granted Ocifisertib orphan drug designation for the treatment of AML.^{[3][4]} This technical guide provides an in-depth overview of Ocifisertib's mechanism of action, preclinical data, and clinical trial findings in the context of AML research.

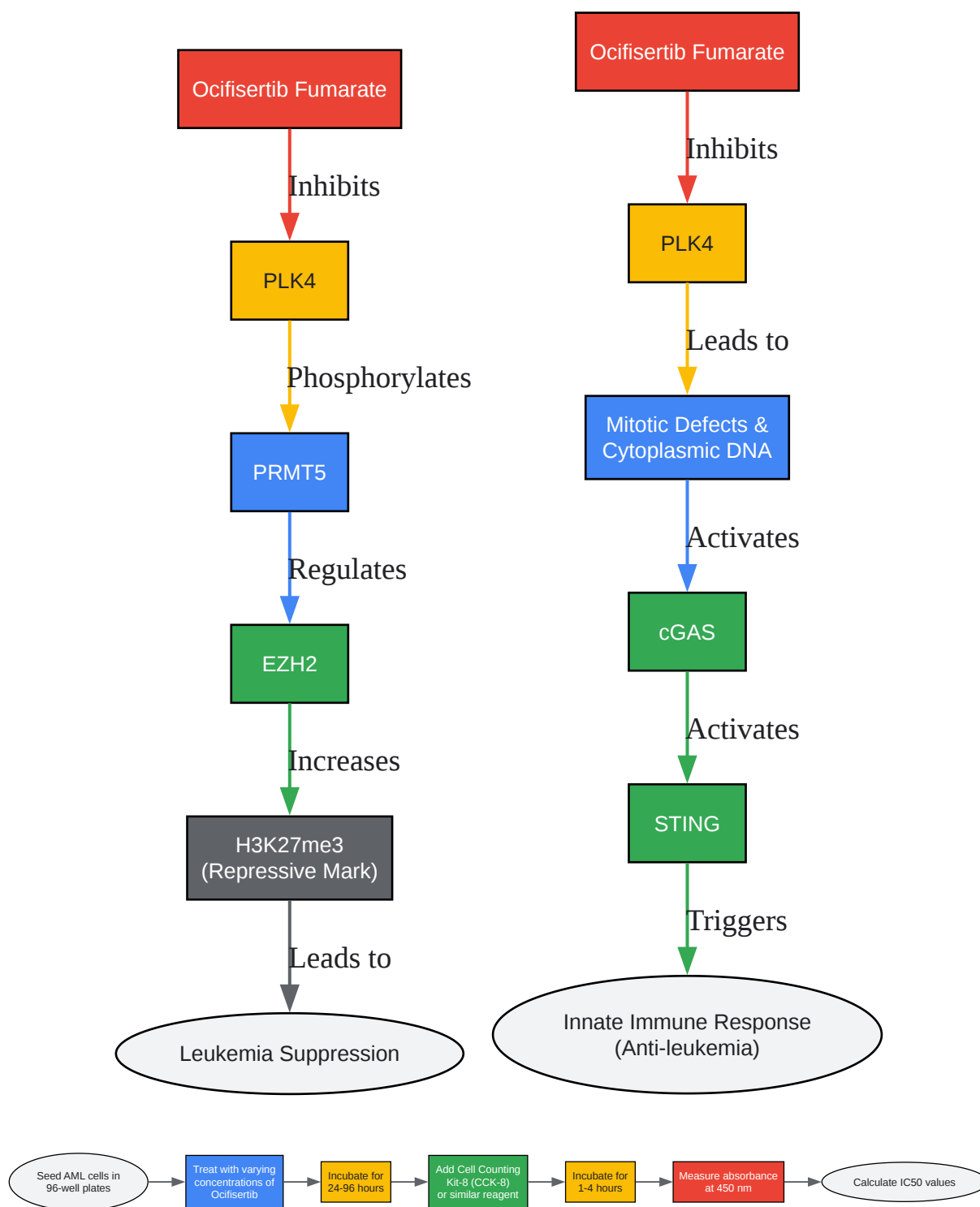
Mechanism of Action: PLK4 Inhibition

PLK4 is a serine/threonine kinase that plays a critical role as a master regulator of centriole duplication during the cell cycle.^{[3][5]} Overexpression of PLK4 is observed in various cancers, including AML, and is associated with poor survival outcomes.^{[3][6]} By inhibiting PLK4, Ocifisertib disrupts centriole duplication, leading to mitotic defects, genomic instability, and ultimately, cancer cell death.^{[1][6][7]}

Downstream Signaling Pathways

Recent research has elucidated novel signaling pathways affected by PLK4 inhibition in AML cells.

1. The PLK4/PRMT5/EZH2/H3K27me3 Axis: Inhibition of PLK4 has been shown to disrupt a newly identified signaling axis involving Protein Arginine Methyltransferase 5 (PRMT5) and Enhancer of Zeste Homolog 2 (EZH2). PLK4-mediated phosphorylation of PRMT5 is inhibited, which in turn affects histone methylation patterns, specifically increasing the repressive H3K27me3 mark. This epigenetic remodeling contributes to the anti-leukemic effects of Ocifisertib.



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